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4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid

Catalog No.
S601388
CAS No.
85559-46-2
M.F
C9H5F3N2O2
M. Wt
230.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic ac...

CAS Number

85559-46-2

Product Name

4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)

InChI Key

CZPAJVBVULSLGG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)C2(N=N2)C(F)(F)F

Synonyms

p-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid;4-(3-Trifluoromethyldiazirino)benzoic acid;TDBA

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C2(N=N2)C(F)(F)F

Photocrosslinker:

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA) is a valuable tool in scientific research due to its function as a photocrosslinker. Upon exposure to light, typically at 300 nm wavelength, TDBA undergoes a rapid chemical reaction, forming a covalent bond with nearby molecules. This property allows researchers to link biomolecules together with high spatial and temporal precision, providing insights into protein-protein interactions, protein-DNA interactions, and other biological processes. [Source: Sigma-Aldrich, ]

Applications in Bioconjugation:

TDBA's photocrosslinking ability makes it a versatile tool in bioconjugation, the process of attaching different molecules to biomolecules like proteins and nucleic acids. This technique allows researchers to:

  • Label biomolecules: TDBA can be attached to a biomolecule of interest, enabling its detection and visualization using various techniques.
  • Create biomolecular probes: TDBA can be incorporated into probes that specifically target and bind to other biomolecules, facilitating the study of specific interactions and cellular processes.
  • Develop photoactivatable drugs: By attaching TDBA to a therapeutic agent, researchers can create drugs that become active only upon exposure to light, offering potential for targeted and controlled drug delivery. [Source: Novabiochem, ]

Advantages of TDBA:

Compared to other photocrosslinkers, TDBA offers several advantages:

  • High reactivity: TDBA reacts rapidly upon light activation, ensuring efficient crosslinking.
  • Good stability: TDBA remains stable under various storage and experimental conditions.
  • Biocompatibility: TDBA exhibits minimal toxicity towards biological systems, making it suitable for use in live cell studies.

Safety Considerations:

Despite its advantages, it is crucial to handle TDBA with caution as it can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE) such as gloves, eye protection, and lab coat when handling this compound. [Source: TCI America, ]

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid is a chemical compound with the molecular formula C₉H₅F₃N₂O₂ and a molecular weight of approximately 230.14 g/mol. It is characterized by the presence of a trifluoromethyl group and a diazirine moiety, which contribute to its unique reactivity and applications in biochemical research. The compound is primarily utilized as a photoreactive probe, allowing for the covalent labeling and crosslinking of proteins and other biomolecules when exposed to ultraviolet light .

The diazirine functional group is known for generating highly reactive carbene species upon photolysis, making it an effective tool for studying protein-protein interactions and identifying binding partners in complex biological systems . Additionally, the benzoic acid portion of the molecule provides further chemical versatility for modifications, enhancing its utility in various research contexts .

TDBA's mechanism of action relies on its photoactivation by UV light. As mentioned earlier, UV light triggers the rearrangement of the diazirine ring, generating a reactive carbene intermediate. This short-lived intermediate can then insert itself into C-H bonds of nearby biomolecules, forming a covalent bond and effectively "labeling" them []. By attaching TDBA to a biomolecule of interest (e.g., a protein or ligand), researchers can use UV light to induce covalent cross-linking with interacting biomolecules within a cell. This allows for the identification and characterization of these interacting partners through various downstream techniques [].

The most notable chemical reaction involving 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid is its photolytic decomposition upon exposure to ultraviolet light. This process generates a carbene intermediate that can react with nucleophiles, such as amino acids in proteins, leading to covalent bonds being formed between the diazirine and the target biomolecules .

The reaction can be summarized as follows:

  • Irradiation: Exposure to UV light induces the formation of a carbene from the diazirine.
  • Reactivity: The carbene can insert into C-H bonds or react with electron-rich sites on biomolecules, resulting in crosslinking or labeling .

This property makes it valuable for probing molecular interactions within living cells or in vitro systems.

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid exhibits significant biological activity due to its ability to form covalent bonds with proteins. This characteristic allows researchers to study protein dynamics, interactions, and conformational changes in biological systems. The compound's photoreactive nature enables real-time tracking of protein interactions, which is crucial for understanding cellular processes .

Additionally, studies have shown that compounds containing diazirine groups can be used to map protein interaction networks, providing insights into cellular signaling pathways and disease mechanisms .

The synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid typically involves several steps:

  • Preparation of Trifluoromethyl Diazirine: This step usually requires the introduction of a trifluoromethyl group onto a diazirine precursor through electrophilic substitution reactions.
  • Coupling Reaction: The resulting diazirine is then coupled with benzoic acid derivatives using standard coupling techniques such as amide bond formation or other appropriate coupling methodologies.
  • Purification: The final product is purified using techniques such as chromatography to obtain high-purity 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid suitable for research applications .

This compound has several applications in biochemical and pharmacological research:

  • Protein Labeling: It is widely used for covalently labeling proteins in order to study their interactions and functions within cells.
  • Mapping Protein Interactions: Researchers employ this compound to investigate protein-protein interactions in live cells, facilitating the understanding of complex biological networks.
  • Drug Development: The unique reactivity profile allows for the development of new therapeutic agents that can target specific proteins within disease pathways .

Interaction studies using 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid typically involve:

  • Photocrosslinking Experiments: These experiments assess how effectively the compound can label target proteins when exposed to UV light.
  • Mass Spectrometry Analysis: Following labeling, mass spectrometry is often used to identify the labeled proteins and characterize their interactions.
  • Cellular Assays: In vivo studies are conducted to evaluate how this compound interacts with cellular machinery and its effects on cellular functions .

Several compounds share structural features or functional properties with 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-(Trifluoromethyl)-3H-diazirinyl benzoic acidContains trifluoromethyl diazirineSimilar reactivity but different substitution patterns
2-(Trifluoromethyl)-5-bromobenzoic acidBrominated benzoic acidDifferent halogen substitution affecting reactivity
4-(Diazirin-3-yl)benzoic acidContains diazirine without trifluoromethylLess reactive than trifluoromethyl derivatives

These compounds highlight the uniqueness of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid due to its trifluoromethyl group that enhances its reactivity and applicability in biochemical research .

Structural Characteristics

The molecule consists of a benzoic acid backbone substituted at the para-position with a 3-(trifluoromethyl)-3H-diazirin-3-yl group. Key features include:

  • Molecular formula: C₉H₅F₃N₂O₂
  • Molecular weight: 230.14 g/mol
  • IUPAC name: 4-[3-(Trifluoromethyl)diazirin-3-yl]benzoic acid

The diazirine ring (N₂C-CF₃) is photolabile, while the trifluoromethyl group enhances stability and lipophilicity .

Physicochemical Properties

PropertyValueSource
Melting point110–112°C
Boiling point298.6±50.0 °C (predicted)
Density1.59±0.1 g/cm³
SolubilityChloroform, methanol (slight)
pKa4.15±0.10 (predicted)
Storage conditionsFrozen (<0°C), inert atmosphere

The compound appears as a white to pale beige crystalline powder and is sensitive to light, air, and heat .

Molecular Formula and Weight

4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid possesses the molecular formula C₉H₅F₃N₂O₂ [1] [3] [4]. The compound exhibits a molecular weight of 230.15 grams per mole, as consistently reported across multiple analytical sources [1] [4] [5]. The Chemical Abstracts Service registry number for this compound is 85559-46-2, providing definitive identification in chemical databases [1] [3] [6].

PropertyValueReference
Molecular FormulaC₉H₅F₃N₂O₂ [1] [3] [4]
Molecular Weight230.15 g/mol [1] [4] [5]
Chemical Abstracts Service Number85559-46-2 [1] [3] [6]
MDL NumberMFCD00236809 [5] [6] [7]

The International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzoic acid [6] [7]. The compound exists as a white to pale beige crystalline solid at room temperature, with a melting point ranging from 110-112°C to 125°C depending on purity [3] [6] [9].

Structural Features and Bonding

The molecular structure of 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid incorporates three distinct functional domains: a benzoic acid moiety, a three-membered diazirine ring, and a trifluoromethyl substituent [4] [9] . The benzoic acid portion consists of a benzene ring substituted at the para position with a carboxylic acid functional group, providing the compound with its acidic properties [26].

The diazirine ring represents a highly strained three-membered heterocycle containing two nitrogen atoms in a double-bonded configuration [11] [14]. This cyclic structure exhibits C₂ᵥ symmetry, with the nitrogen-nitrogen bond behaving as a normal azo linkage [22]. The diazirine moiety is directly attached to the para position of the benzene ring, creating a conjugated system that influences the electronic properties of the entire molecule [14].

The trifluoromethyl group attached to the diazirine carbon introduces significant electronic effects due to the high electronegativity of fluorine atoms [23] [25]. This substitution pattern creates a highly electron-withdrawing environment that stabilizes the diazirine ring while maintaining its photoreactive properties [25]. The carbon-trifluoromethyl bond exhibits a stretching frequency at approximately 1320 cm⁻¹, indicating substantial bond strength [23].

Structural ComponentBonding CharacteristicsElectronic Effects
Benzoic acid moietyAromatic conjugationElectron-withdrawing carboxyl group
Diazirine ringN=N double bond, three-membered ring strainPhotoreactive, electron-deficient
Trifluoromethyl groupC-F bonds, electron-withdrawingStabilizes diazirine, enhances reactivity

The overall molecular geometry places the diazirine ring perpendicular to the benzene ring plane, minimizing steric interactions while allowing for optimal electronic communication between the aromatic system and the heterocyclic ring [14] [22].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid [15] [16] [17]. The ¹H nuclear magnetic resonance spectrum typically displays aromatic proton signals in the region of 7.35-7.93 parts per million, consistent with para-disubstituted benzene rings [16]. The ¹³C nuclear magnetic resonance spectrum reveals characteristic carbon signals for the aromatic framework, carboxylic acid carbon, and the quaternary carbon of the diazirine ring [16] [20].

Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly diagnostic for this compound, with the trifluoromethyl group exhibiting a characteristic signal at approximately -66.8 parts per million [16] [20]. This chemical shift is consistent with trifluoromethyl groups attached to electron-deficient carbons in diazirine systems [20] [25].

Spectroscopic TechniqueKey SignalsChemical Shift (ppm)
¹H Nuclear Magnetic ResonanceAromatic protons7.35-7.93
¹³C Nuclear Magnetic ResonanceAromatic carbons123.5-143.0
¹³C Nuclear Magnetic ResonanceTrifluoromethyl carbon123.9 (quartet)
¹⁹F Nuclear Magnetic ResonanceTrifluoromethyl group-66.8

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of each functional group [22] [24] [26]. The carboxylic acid carbonyl stretch appears between 1680-1710 cm⁻¹, consistent with aromatic carboxylic acids [24] [26]. The nitrogen-nitrogen double bond of the diazirine ring exhibits absorption at approximately 1600 cm⁻¹, which represents normal azo linkage behavior [22]. The trifluoromethyl group contributes strong absorption bands in the 1100-1200 cm⁻¹ region due to carbon-fluorine stretching vibrations [23] [25].

Ultraviolet-visible spectroscopy demonstrates that aromatic diazirines, including this compound, exhibit characteristic absorption maxima around 360 nanometers [33] [34]. This absorption band corresponds to the π* ← n electronic transition of the diazirine chromophore [33] [35]. The presence of the electron-withdrawing trifluoromethyl group and the aromatic conjugation can influence the exact position and intensity of this absorption maximum [34] [35].

Mass spectrometry analysis typically shows the molecular ion peak at mass-to-charge ratio 230, with characteristic fragmentation patterns including loss of nitrogen gas (28 mass units) upon activation [27] [28]. Electrospray ionization conditions can promote thermal decomposition of the diazirine ring, leading to carbene formation and subsequent fragmentation pathways [27] [32].

Spectroscopic MethodCharacteristic FeaturesDiagnostic Value
InfraredC=O stretch (1680-1710 cm⁻¹), N=N stretch (1600 cm⁻¹)Functional group identification
Ultraviolet-visibleAbsorption maximum (~360 nm)Diazirine chromophore confirmation
Mass spectrometryMolecular ion (m/z 230), nitrogen lossMolecular weight and fragmentation

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

85559-46-2

Dates

Last modified: 08-15-2023

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